Product packaging for 3-(2-Pyridyl)-L-alanine(Cat. No.:CAS No. 37535-51-6; 37535-52-7; 93960-20-4)

3-(2-Pyridyl)-L-alanine

Cat. No.: B2431430
CAS No.: 37535-51-6; 37535-52-7; 93960-20-4
M. Wt: 166.18
InChI Key: PDRJLZDUOULRHE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Non-Canonical Amino Acids in Chemical Biology

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are amino acids that are not among the 20 standard proteinogenic amino acids. Their integration into proteins is a powerful technique in chemical biology and biotechnology. frontiersin.orgmdpi.com The ability to site-specifically incorporate ncAAs into proteins allows researchers to:

Probe and Modify Protein Structure and Function: By introducing novel chemical functionalities, scientists can investigate enzyme mechanisms, protein dynamics, and structure-activity relationships with greater precision. frontiersin.orgacs.org

Enhance Protein Stability and Function: ncAAs can confer resistance to proteolytic degradation, leading to more robust proteins for therapeutic and industrial applications. mdpi.com

Develop Novel Biotherapeutics: The unique properties of ncAAs can be harnessed to create peptides and proteins with enhanced pharmacological profiles. chemimpex.comnih.gov

Create New Biomaterials: The synthesis of novel biopolymers and synthetic cells is made possible by the expanded chemical diversity offered by ncAAs. frontiersin.org

The incorporation of ncAAs can be achieved through various methods, including genetic code expansion, solid-phase peptide synthesis, and chemical modification of standard amino acids. mdpi.comacs.org

Overview of Pyridyl-L-alanine Derivatives in Scientific Inquiry

Pyridyl-L-alanine derivatives, including 3-(2-Pyridyl)-L-alanine, are a specific class of ncAAs that contain a pyridine (B92270) ring. This structural feature is of particular interest due to its chemical similarity to the imidazole (B134444) ring of histidine, suggesting its potential to participate in similar biological interactions. researchgate.net

Research into pyridyl-L-alanine derivatives has explored their use in several areas:

Peptide and Protein Synthesis: These derivatives serve as building blocks in the synthesis of novel peptides and proteins. chemimpex.comresearchgate.netchemimpex.com The incorporation of a pyridyl group can influence the resulting molecule's conformation and binding properties.

Coordination Chemistry: The nitrogen atom in the pyridine ring can coordinate with metal ions, making these amino acids valuable in the design of metal-containing proteins and catalysts. chemimpex.comscirp.org

Drug Design and Development: The unique electronic and steric properties of the pyridine ring can be exploited to design peptidomimetics and other therapeutic agents. chemimpex.comchemimpex.com For instance, research has investigated their potential in developing treatments for neurological disorders. chemimpex.com

Antimicrobial Research: Some pyridyl-alanine derivatives have shown antibacterial activity, which can be antagonized by other amino acids like L-tyrosine. jst.go.jp

A notable example is the application of a (2-pyridyl)alanine derivative in the total synthesis of L-azatyrosine, an antitumor antibiotic. nih.gov This highlights the practical utility of these compounds in producing complex, biologically active molecules.

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 37535-51-6 biosynth.comamerigoscientific.comcalpaclab.com
Molecular Formula C8H10N2O2 biosynth.comamerigoscientific.comcalpaclab.com
Molecular Weight 166.18 g/mol biosynth.comamerigoscientific.comcalpaclab.com
IUPAC Name (2S)-2-amino-3-pyridin-2-ylpropanoic acid nih.gov
SMILES C1=CC=NC(=C1)CC@@HN nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B2431430 3-(2-Pyridyl)-L-alanine CAS No. 37535-51-6; 37535-52-7; 93960-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRJLZDUOULRHE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958620
Record name 3-Pyridin-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37535-51-6
Record name 3-Pyridin-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridin-2-yl-L-alanine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies for 3 2 Pyridyl L Alanine and Its Analogues

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts. This approach is particularly valuable for producing optically pure amino acids like 3-(2-Pyridyl)-L-alanine. rsc.orgresearchgate.net Enzymes can be used for kinetic resolution of racemic mixtures or to catalyze stereoselective transformations, yielding products with high enantiomeric excess. researchgate.net

Enzymatic Resolution and Stereoselective Preparation

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. One effective method for preparing enantiomerically pure pyridylalanines involves the kinetic resolution of racemic N-acetyl-3-(2-pyridyl)-alanine methyl ester using the enzyme α-chymotrypsin (α-CT). researchgate.net In this process, the enzyme selectively catalyzes the hydrolysis of the L-enantiomer of the ester to the corresponding N-acetyl-L-amino acid, leaving the D-enantiomer of the ester largely unreacted. researchgate.net This stereoselective hydrolysis allows for the separation of the two enantiomers. This strategy has proven successful for the 3- and 4-pyridylalanine isomers. researchgate.net

Another chemoenzymatic strategy involves the use of Phenylalanine Ammonia (B1221849) Lyase (PAL), which can catalyze the addition of ammonia to a cinnamic acid analogue to produce the corresponding L-phenylalanine derivative, a method that has been applied to synthesize various labeled and unlabeled L-amino acids. rsc.orgnih.gov

Transamination Reactions in the Synthesis of Amino Acid Derivatives

Transamination is a key biochemical reaction for the synthesis and degradation of amino acids, involving the transfer of an amino group from a donor molecule (like an amino acid) to an acceptor molecule (a keto acid). wikipedia.orgyoutube.com This reaction is catalyzed by enzymes called aminotransferases or transaminases, which require pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a coenzyme. wikipedia.orgyoutube.com

The general reaction can be summarized as: Amino Acid 1 + α-Keto Acid 2 ↔ α-Keto Acid 1 + Amino Acid 2

This enzymatic process can be harnessed for the stereoselective synthesis of amino acid derivatives. For instance, L-amino acid transaminases can be used in the resolution of racemic mixtures of β-heterocyclic alanines. nih.gov The enzyme selectively converts the L-amino acid into its corresponding α-keto acid, allowing the D-amino acid to be isolated with high enantiomeric purity. nih.gov This method has been successfully applied to resolve racemic pyrazolylalanine, triazolylalanine, and imidazolylalanine using Escherichia coli aromatic L-amino acid transaminase. nih.gov Similarly, hyper-thermostable aminotransferases have been used to synthesize other unnatural amino acids like 3-(2-naphthyl)-L-alanine from its corresponding α-keto acid with high yield and optical purity. researchgate.net

Solid-Phase Peptide Synthesis (SPPS) Applications

This compound is a valuable building block for incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS). This technique allows for the stepwise assembly of a peptide chain anchored to a solid resin support. To achieve this, the α-amino group and any reactive side chains of the incoming amino acid must be temporarily protected to ensure controlled peptide bond formation. The two most common protecting groups for the α-amino group are the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group.

Fmoc-Protected Derivatives in Peptide Elongation

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used method in modern SPPS. iris-biotech.denih.gov Fmoc-3-(2-Pyridyl)-L-alanine is used as a building block in this process. glpbio.com The Fmoc group protects the α-amino group of the pyridylalanine. glpbio.coma2bchem.com It is stable under the conditions required for peptide coupling but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). iris-biotech.deglpbio.com This deprotection step reveals a free amine on the growing peptide chain, which can then react with the next activated Fmoc-amino acid, allowing for peptide elongation. a2bchem.com The use of Fmoc-protected derivatives is advantageous because the deprotection conditions are mild, which helps to preserve the integrity of acid-sensitive functionalities that may be present in the peptide sequence. nih.gov

Asymmetric Catalytic Hydrogenation Routes for Pyridylalanines

Asymmetric catalytic hydrogenation is a highly efficient method for the enantioselective synthesis of chiral compounds, including pyridylalanines. This approach typically involves the hydrogenation of a prochiral dehydroamino acid derivative using a chiral metal catalyst to produce the desired enantiomer of the amino acid.

A significant challenge in the asymmetric hydrogenation of (2-pyridyl)dehydroamino acid derivatives is the coordinating ability of the pyridine (B92270) nitrogen atom, which can interfere with the metal catalyst and inhibit the reaction or lead to low enantioselectivity. acs.orgchim.it To overcome this, a novel method was developed that involves the temporary conversion of the pyridine nitrogen to its corresponding N-oxide. acs.orgnih.govacs.org This modification prevents the problematic coordination of the ring nitrogen with the rhodium catalyst. acs.org

The synthetic route involves the asymmetric hydrogenation of the (Z)-N-acetyl-(2-pyridyl)dehydroalanine N-oxide derivative using the chiral catalyst (R,R)-[Rh(Et-DUPHOS)(COD)]BF4. acs.orgnih.gov This reaction proceeds with high enantioselectivity, yielding the protected L-amino acid N-oxide. A subsequent reduction step, for example using zinc, removes the N-oxide to afford the final N-acetyl-3-(2-pyridyl)-L-alanine with an enantiomeric excess (ee) of 80-83%. acs.orgchim.itnih.gov This methodology was successfully applied to the total synthesis of L-azatyrosine, an antitumor antibiotic. acs.orgnih.gov

Data Tables

Table 1: Summary of Synthetic Methodologies

Methodology Key Reaction Type Enzyme/Catalyst Key Features & Outcome
Enzymatic Resolution Stereoselective Hydrolysisα-Chymotrypsin (α-CT)Kinetic resolution of racemic N-acetyl-pyridylalanine esters; selective hydrolysis of the L-enantiomer. researchgate.net
Transamination Amino Group TransferAminotransferases (e.g., from E. coli)Stereoselective synthesis of L-amino acids from α-keto acid precursors; requires PLP coenzyme. wikipedia.orgnih.gov
Fmoc-SPPS Peptide Bond FormationCoupling reagents (e.g., DIC)Incorporation of Fmoc-3-(2-Pyridyl)-L-alanine into peptides; Fmoc group removed with base (piperidine). iris-biotech.deglpbio.com
Boc-SPPS Peptide Bond FormationCoupling reagentsIncorporation of Boc-3-(2-Pyridyl)-L-alanine into peptides; Boc group removed with acid (TFA). iris-biotech.dechemimpex.com
Asymmetric Hydrogenation Enantioselective Hydrogenation(R,R)-[Rh(Et-DUPHOS)(COD)]BF4Hydrogenation of a dehydroamino acid N-oxide precursor to prevent catalyst inhibition, yielding high ee. acs.orgchim.itnih.gov

Chemical Coupling Strategies for Pyridine Moiety Introduction

The construction of the carbon-carbon bond between the alanine (B10760859) backbone and the pyridine ring is a cornerstone of synthesizing this compound and its isomers. Transition-metal-catalyzed cross-coupling reactions and direct C-H arylation have emerged as powerful and versatile tools for this purpose.

Early synthetic routes often relied on methods such as the alkylation of an amido-functionalized malonic ester with a picolyl chloride, followed by hydrolysis. rsc.org Another classical approach involved the use of azlactone intermediates. rsc.org However, modern synthetic chemistry has largely shifted towards more efficient and selective palladium-catalyzed methods.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. The two most prominent strategies in this context are the Negishi and Suzuki couplings.

The Negishi cross-coupling reaction, which couples an organozinc compound with an organic halide, is a widely utilized strategy for forming C(sp²)–C(sp³) bonds. nih.govwikipedia.org This reaction's application to amino acid synthesis was pioneered in the late 1980s and has since been broadly applied to the synthesis of various pyridyl-containing amino acids. rsc.org The general approach involves reacting a protected β-haloalanine derivative with a pyridylzinc halide or, conversely, coupling a 2-halopyridine with a zinc-containing alanine derivative. rsc.orgrsc.org The reaction tolerates a variety of functional groups and can be used to produce complex amino acid derivatives. wikipedia.orgrsc.org For instance, the synthesis of β-(2-pyridyl)alanine has been achieved by coupling 2-bromopyridine (B144113) with the appropriate organozinc derivative of alanine. rsc.org

The Suzuki cross-coupling reaction, which pairs an organoboron compound (like a boronic acid or ester) with an organic halide, is another cornerstone of modern C-C bond formation. xisdxjxsu.asiaorganic-chemistry.org Renowned for its mild reaction conditions, high functional group tolerance, and the stability and low toxicity of the boron reagents, the Suzuki reaction is highly effective for creating biaryl and heteroaryl linkages. mdpi.commdpi.com In the context of pyridylalanine synthesis, this typically involves coupling a halogenated alanine derivative with a pyridylboronic acid or vice-versa. mdpi.com This method has been extensively used to diversify peptides by modifying halogenated amino acid residues already incorporated into a peptide chain. mdpi.com

Palladium-Catalyzed C-H Arylation

As an alternative to classical cross-coupling reactions that require pre-functionalization of both coupling partners, direct C-H arylation has gained prominence. acs.org This method forges a C-C bond by directly activating a C-H bond on one substrate and coupling it with an aryl halide. researchgate.net For the synthesis of pyridylalanines, this could involve the palladium-catalyzed arylation of a β-C(sp³)–H bond of an alanine derivative with a halopyridine, such as iodopyridine. researchgate.net This approach offers a more atom-economical and streamlined synthetic route by reducing the number of synthetic steps. acs.orgresearchgate.net

Table 1: Comparison of Chemical Coupling Strategies for Pyridine Moiety Introduction

Strategy Catalyst/Reagents Substrates Key Features
Negishi Coupling Pd(0) catalyst (e.g., Pd(PPh₃)₄), Organozinc reagent Halogenated alanine derivative + Pyridylzinc halide OR Alanine-derived organozinc + Halopyridine Powerful for C(sp²)–C(sp³) bond formation; good functional group tolerance. rsc.orgwikipedia.orgrsc.org
Suzuki Coupling Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃), Organoboron reagent Halogenated alanine derivative + Pyridylboronic acid OR Alanine-derived boronic acid + Halopyridine Mild conditions; stable and low-toxicity reagents; applicable in aqueous media. mdpi.commdpi.com
C-H Arylation Pd(II) catalyst, Directing Group (optional) Alanine derivative + Halopyridine Direct functionalization of C-H bonds; increases atom economy. acs.orgresearchgate.net

Synthesis of N-Oxide Derivatives of Pyridylalanines

Pyridylalanine N-oxides are important compounds, not only for their own potential biological activities but also as key intermediates in the enantioselective synthesis of pyridylalanines. nih.govacs.org Their synthesis can be achieved through direct oxidation of the corresponding pyridylalanine or via a multi-step asymmetric route involving an N-oxide precursor.

Direct Oxidation

The most straightforward method for preparing pyridylalanine N-oxides is the direct oxidation of the nitrogen atom on the pyridine ring of a pre-synthesized pyridylalanine. acs.orgacs.org This transformation is typically accomplished using common oxidizing agents. Peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), and hydrogen peroxide (H₂O₂) are frequently employed for this purpose. nih.govgoogle.com For example, reacting this compound with mCPBA in a suitable solvent like dichloromethane (B109758) leads to the formation of 3-(2-pyridyl 1-oxide)-L-alanine. acs.orggoogle.com

Asymmetric Synthesis via N-Oxide Intermediates

A more sophisticated strategy allows for the enantioselective synthesis of pyridylalanines and utilizes the N-oxide as a crucial intermediate to direct stereochemistry. nih.govacs.orgchim.it This method involves a sequence of reactions:

A (2-pyridyl)dehydroamino acid derivative is synthesized.

This precursor is then oxidized to its corresponding N-oxide. nih.govchim.it The presence of the N-oxide functionality is critical for the success of the subsequent hydrogenation step.

The double bond of the dehydroamino acid N-oxide is then subjected to asymmetric hydrogenation using a chiral rhodium catalyst, such as (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄. nih.govacs.org This step establishes the chiral center with high enantiomeric excess (ee).

Finally, the N-oxide group is reduced back to the pyridine, yielding the desired enantiomerically pure pyridylalanine. nih.govacs.org

This approach was successfully applied to the total synthesis of L-azatyrosine, an antitumor antibiotic, demonstrating its utility in preparing complex, optically pure molecules. nih.govacs.org

Table 2: Synthetic Routes to Pyridylalanine N-Oxides

Method Starting Material Key Reagents/Catalysts Product Primary Outcome/Advantage
Direct Oxidation 3-(Pyridyl)-L-alanine m-Chloroperoxybenzoic acid (mCPBA) or H₂O₂ 3-(Pyridyl 1-oxide)-L-alanine Straightforward synthesis of the N-oxide from the parent amino acid. acs.orggoogle.com

| Asymmetric Synthesis | (2-Pyridyl)dehydroamino acid derivative | 1. Oxidizing agent (to form N-oxide) 2. Chiral Rhodium catalyst (for hydrogenation) 3. Reducing agent (to remove N-oxide) | Enantiomerically pure this compound | Provides high enantioselectivity for the final pyridylalanine product. nih.govacs.orgchim.it |

Enzyme Interactions and Mechanistic Studies of 3 2 Pyridyl L Alanine

Investigations into Alanine (B10760859) Racemase Inhibition and Mechanism

Alanine racemase is a bacterial enzyme crucial for the synthesis of the bacterial cell wall, as it catalyzes the reversible conversion of L-alanine to D-alanine. This D-alanine is an essential component of peptidoglycan. The enzyme's absence in humans makes it an attractive target for the development of antibacterial agents. Alanine racemase is a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme.

Despite the extensive research into various alanine analogues as inhibitors of alanine racemase, specific studies detailing the direct inhibition of this enzyme by 3-(2-Pyridyl)-L-alanine are not prominently available in the current scientific literature. However, the general mechanism of inhibition by substrate analogues provides a framework for understanding potential interactions.

Cofactor Interactions: Pyridoxal 5′-Phosphate (PLP) Binding

The catalytic activity of alanine racemase is fundamentally dependent on the cofactor pyridoxal 5′-phosphate (PLP). PLP is covalently bound to a lysine (B10760008) residue in the active site of the enzyme, forming an internal aldimine. When a substrate, such as L-alanine, enters the active site, it forms a new Schiff base with PLP, creating an external aldimine. This is a common feature for many PLP-dependent enzymes ebi.ac.uk. The pyridinium (B92312) ring of PLP acts as an electron sink, stabilizing the carbanionic intermediate that is formed upon the abstraction of the α-proton from the substrate.

For an analogue like this compound to interact with alanine racemase, it would need to bind to the active site and form a similar external aldimine with the PLP cofactor. The specific electronic and steric properties of the pyridyl group would influence the stability of this complex and the subsequent catalytic steps.

Active Site Dynamics and Substrate Analogue Binding

The active site of alanine racemase is a highly specific environment designed to accommodate its natural substrate, alanine. The binding of substrate analogues can perturb the normal catalytic cycle. Molecular dynamics simulations have shown that the active site of alanine racemase becomes more stabilized in the presence of its substrate compared to an inhibitor nih.gov. The binding of a substrate analogue like this compound would be influenced by the shape and electrostatic interactions of its pyridyl group with the amino acid residues lining the active site. Structural studies of alanine racemase from various bacterial species have identified a restricted but conserved entryway to the active site, which could also play a role in the binding of substrate analogues rcsb.org.

Protease Inhibition Studies

Proteases are a broad class of enzymes that catalyze the breakdown of proteins. They are involved in numerous physiological processes and are targets for various therapeutic interventions. The inhibition of proteases can occur through several mechanisms, including the formation of tight-binding complexes with the active site or covalent modification of catalytic residues embopress.org.

Specific experimental studies detailing the inhibition of proteases by this compound have not been extensively reported. The potential for this compound to act as a protease inhibitor would depend on its ability to mimic the structure of a natural amino acid residue within a peptide substrate and interact with the active site of a specific protease.

Aminotransferase Catalysis and Substrate Specificity

Aminotransferases, also known as transaminases, are PLP-dependent enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. Alanine aminotransferase (ALT), for example, catalyzes the interconversion of L-alanine and α-ketoglutarate to pyruvate (B1213749) and L-glutamate wikipedia.org. The substrate specificity of these enzymes is determined by the nature of the active site pocket that accommodates the side chain of the amino acid substrate.

There is a lack of specific studies investigating this compound as a substrate or inhibitor for aminotransferases. Given its structure as an alanine analogue, it is conceivable that it could interact with the active site of enzymes like alanine aminotransferase. The larger pyridyl group, compared to the methyl group of alanine, would likely influence its binding and reactivity.

Role in Other Enzymatic Systems

The interaction of this compound has been explored in other enzymatic systems, with notable findings in the context of phenylalanine ammonia-lyase.

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia (B1221849). A study investigating the substrate specificity of PAL found that this compound can act as a substrate for this enzyme. It was converted to the corresponding 2-pyridyl acrylic acid with a comparable, or even higher, maximum velocity (Vmax) than the natural substrate, L-phenylalanine. However, its Michaelis constant (Km) was an order of magnitude higher, suggesting a lower binding affinity acs.org.

SubstrateRelative VmaxRelative Km
L-Phenylalanine1.01.0
2-Pyridyl-L-alanineComparable or Higher~10-fold Higher
3-Pyridyl-L-alanineComparable or Higher~10-fold Higher
4-Pyridyl-L-alanineComparable or Higher~10-fold Higher
Data is qualitative as presented in the source.

α-Chymotrypsin: This serine protease preferentially cleaves peptide bonds adjacent to large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine wikipedia.org. The aromatic pyridyl ring of this compound suggests a potential for interaction with the S1 binding pocket of α-chymotrypsin. However, specific studies on the inhibition of α-chymotrypsin by this compound are not readily available. Research on other aromatic and heteroaromatic ligands has been conducted to predict their binding affinity as reversible inhibitors of chymotrypsin (B1334515) nih.gov.

Elastase from Pseudomonas aeruginosa: This zinc metalloendopeptidase is a significant virulence factor in infections caused by this bacterium. It is known to degrade various host proteins. Studies have investigated a range of peptide derivatives as inhibitors of this enzyme nih.govelsevierpure.com. While these studies have focused on derivatives of other amino acids, the potential for L-alanine derivatives, including this compound, to act as inhibitors warrants further investigation.

Modulatory Effects on Enzyme Activity and Specificity

The interaction of this compound with enzymes can lead to modulatory effects on their activity and specificity beyond simple inhibition or substrate behavior. The introduction of a pyridyl group can alter the electronic and steric environment of the active site, potentially influencing the binding of other substrates or the catalytic rate.

For instance, in the case of Phenylalanine Ammonia-Lyase, while this compound acts as a substrate, its different binding affinity compared to L-phenylalanine suggests a modulation of the enzyme's substrate preference acs.org. The pyridine (B92270) ring's ability to form hydrogen bonds, which differs from the phenyl ring of phenylalanine, can also contribute to altered interactions within the active site researchgate.net. However, without more extensive enzymatic studies across a broader range of enzymes, a comprehensive understanding of the modulatory effects of this compound remains to be fully elucidated.

Coordination Chemistry and Metal Ion Interactions of 3 2 Pyridyl L Alanine

Chelation Properties with Transition Metals

The presence of multiple donor atoms—the amino nitrogen, the carboxylate oxygen, and the pyridine (B92270) ring nitrogen—allows 3-(2-Pyridyl)-L-alanine to act as a versatile chelating agent for transition metals.

Complexes of this compound, often abbreviated as Pyala, have been synthesized with a range of transition metals. The formation of these complexes can be achieved through various synthetic routes, typically involving the reaction of the amino acid with a metal salt in an appropriate solvent. For instance, the reaction of NiCO₃ with D-PyalaH (the zwitterionic form of 3-(2-pyridyl)-D-alanine) yields [Ni(D-Pyala)₂]·2H₂O researchgate.net. Similarly, Cu(II) and Zn(II) complexes, such as Cu(D-Pyala)₂·2H₂O and Zn(D-Pyala)₂, can be prepared by reacting an aqueous solution of the amino acid with the corresponding metal hydroxide (B78521) researchgate.net.

The formation of organometallic complexes has also been reported. Chloro-bridged complexes of rhodium and iridium, such as [(C₅Me₅)RhCl₂]₂ and [(p-Cymene)RuCl₂]₂, react with the anion of pyridylalanine to form N,O-chelate complexes researchgate.net. For example, a Cp*Rh complex with 3-(2-pyridyl)alaninate has been synthesized researchgate.net. Mixed-ligand cobalt(III) complexes of the type [Co(L-Pyala)(A)], where A represents another amino acid like L-histidinate or L-aspartate, have also been prepared from Co(III) and Co(II) starting materials researchgate.net.

Table 1: Examples of Synthesized this compound Metal Complexes

Metal Ion Complex Formula Reactants
Nickel(II) [Ni(D-Pyala)₂]·2H₂O NiCO₃, D-PyalaH
Copper(II) Cu(D-Pyala)₂·2H₂O Cu(OH)₂, D-PyalaH
Zinc(II) Zn(D-Pyala)₂ Zn(OH)₂, D-PyalaH
Rhodium(III) Cp*Rh complex with 3-(2-pyridyl)alaninate Chloro-bridged Rh complex, 3-(2-pyridyl)alanine
Cobalt(III) [Co(L-Pyala)(L-histidinate)] Co(III) or Co(II) salts, L-Pyala, L-histidine

This compound can exhibit different coordination modes, acting as either a bidentate or a tridentate ligand. The specific binding mode depends on the metal ion, the stoichiometry of the complex, and the presence of other ligands.

In its bidentate form, the amino acid coordinates to the metal center through the nitrogen atom of the amino group and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable five-membered chelate ring nih.gov. This N,O-chelation is observed in complexes such as (p-cymene)-Ru(L)(Cl) and (C₅Me₅)Ir(L)(Cl), where L is the anion of 3-(3-pyridyl)-D-alanine researchgate.net.

When the pyridine nitrogen also participates in coordination, this compound acts as a tridentate ligand. This is seen in the complex [Ni(D-Pyala)₂]·2H₂O, where both pyridylalanine ligands are tridentate, leading to an octahedral geometry around the Ni(II) ion with the amino nitrogen atoms in a mutually trans configuration researchgate.net. In contrast, the Cu(II) complex, Cu(D-Pyala)₂·2H₂O, features one tridentate pyridylalanine and one where the pyridine group is not coordinated, occupying an apical position in a distorted octahedral geometry researchgate.net. For the Zn(II) complex, Zn(D-Pyala)₂, spectroscopic data suggest that both ligands act as tridentate chelators researchgate.net. The geometry of the resulting metal complexes can vary, with octahedral, square pyramidal, and tetrahedral structures being reported nih.govrsc.orgresearchgate.net.

Table 2: Coordination Modes and Geometries of this compound Complexes

Complex Metal Ion Ligand Binding Mode Coordination Geometry
[Ni(D-Pyala)₂]·2H₂O Ni(II) Tridentate (N,N',O) Octahedral
Cu(D-Pyala)₂·2H₂O Cu(II) Tridentate and Bidentate Distorted Octahedral
Zn(D-Pyala)₂ Zn(II) Tridentate (N,N',O) Likely Octahedral
(p-cymene)-Ru(L)(Cl) Ru(II) Bidentate (N,O) ---
(C₅Me₅)Ir(L)(Cl) Ir(III) Bidentate (N,O) ---

Applications in Metal-Mediated Protein Assembly

The metal-chelating properties of pyridylalanine and its analogs can be harnessed to direct the assembly of proteins into higher-order structures. By genetically incorporating a metal-chelating unnatural amino acid like (2,2'-bipyridin-5-yl)alanine (BpyAla) into a protein scaffold, the addition of a metal ion can drive the formation of specific protein oligomers. rsc.orgnih.gov This strategy allows for the creation of novel protein-based materials and assemblies with defined architectures nih.gov.

For example, the incorporation of BpyAla into a homohexameric protein has been shown to facilitate the creation of one-dimensional and two-dimensional crystalline structures upon the addition of metal ions like Ni²⁺ nih.gov. The resulting protein assemblies can retain their native enzymatic activities and exhibit enhanced thermal stability nih.gov. This approach offers a powerful tool for the bottom-up construction of functional biomaterials with tunable properties. The use of this compound is expected to provide a similar capability for creating metal-mediated protein assemblies.

Design of Metal-Containing Catalysts for Organic Reactions

The well-defined coordination environment provided by this compound and its derivatives makes them attractive ligands for the design of metal-containing catalysts. The incorporation of such amino acids into protein scaffolds can lead to the creation of artificial metalloenzymes with novel catalytic activities and stereoselectivities.

Artificial metalloenzymes have been developed by incorporating (2,2'-bipyridin-5-yl)alanine into a steroid carrier protein (SCP) scaffold. rsc.org The resulting copper-containing artificial metalloenzymes have demonstrated the ability to catalyze enantioselective Friedel-Crafts reactions rsc.org. The stereochemical outcome of the reaction can be influenced by the attachment strategy of the bipyridine ligand to the protein, highlighting the tunability of these catalytic systems rsc.org. The unique three-dimensional environment provided by the protein scaffold, in combination with the metal-binding properties of the unnatural amino acid, allows for precise control over the catalytic process.

Structural Characterization of Metal Complexes (e.g., X-ray Crystallography)

The definitive determination of the three-dimensional structure of metal complexes of this compound is crucial for understanding their chemical properties and reactivity. X-ray crystallography has been an indispensable tool for elucidating the solid-state structures of these compounds.

Crystallographic studies have provided detailed insights into the coordination geometries and ligand binding modes. For example, a three-dimensional X-ray diffraction study of [Ni(D-Pyala)₂]·2H₂O confirmed the tridentate chelation of the pyridylalanine ligands and the trans arrangement of the amino groups, resulting in an octahedral complex researchgate.net. Similarly, the crystal structure of Cu(D-Pyala)₂·2H₂O revealed a structure with cis-amino and cis-carboxylate groups, where one pyridine group occupies an apical position and the other is not coordinated to the copper center researchgate.net. These structural data are essential for correlating the structure of the complexes with their spectroscopic properties and chemical behavior.

Structure Activity Relationship Sar Investigations

Impact of Pyridine (B92270) Ring Position on Biological Interactions

The pyridine ring has a lower electron density than a phenyl ring and can act as a hydrogen bond acceptor due to the electronegative character of the nitrogen atom. researchgate.net This, combined with the formation of a strong dipole, increases the hydrophilicity of peptides containing a pyridine ring compared to those with the natural amino acid phenylalanine. researchgate.net The different isomers, 3-(2-pyridyl)-L-alanine, 3-(3-pyridyl)-alanine, and 3-(4-pyridyl)-L-alanine, exhibit distinct charge distributions. For instance, the meta-position of the nitrogen in 3-(3-pyridyl)-alanine creates a dissymmetry in electronic density that is not present in the para-position of 3-(4-pyridyl)-L-alanine. researchgate.net

This difference in electronic properties can lead to varied biological outcomes. For example, in the context of luteinizing hormone-releasing hormone (LHRH) analogs, the introduction of pyridyl-alanines at specific positions has shown that D-3-pyridylalanine (D-3-Pal) at position 3 is superior to D-2-pyridylalanine and D-4-pyridylalanine for inhibiting ovulation. researchgate.net The polar nature of 3-Pal, due to its electronic density dissymmetry, is thought to enhance the peptide's interaction with specific kidney transporters, leading to high uptake and prolonged retention in renal tissue. researchgate.net

Furthermore, the position of the nitrogen atom affects the basicity of the pyridine ring. This can influence the protonation state of the molecule at physiological pH, which is crucial for its interaction with biological targets. The lone pair of electrons on the nitrogen atom is available to react with protons, making pyridine basic. ijnrd.org The electron-withdrawing nature of the nitrogen atom also creates partial positive charges at the 2, 4, and 6 positions of the ring, influencing its reactivity and binding characteristics. ijnrd.org

Effects of Substitutions and Protecting Groups on Compound Functionality

Modifications to the core structure of this compound through the addition of various chemical groups (substituents) or temporary protecting groups can significantly alter its functionality. These changes can impact the compound's stability, solubility, and its ability to interact with biological molecules.

Substituents: The addition of different functional groups to the pyridine ring can modulate the biological activity of the resulting compound. For instance, studies on pyridine derivatives have shown that the presence and position of groups like methoxy (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) can enhance antiproliferative activity. nih.gov Conversely, the addition of bulky groups or halogen atoms has been observed to decrease this activity. nih.gov In the case of pyrrolo[3,4-c]pyridine derivatives, the type of alkoxy substituent in the pyridine ring was found to decisively influence the potency of their analgesic effect, with methoxy-substituted compounds being more active than their ethoxy analogues. nih.gov

Stereochemical Influences on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in molecular recognition and biological activity. For chiral molecules like 3-(2-Pyridyl)-alanine, which can exist as L- and D-isomers (enantiomers), the specific spatial orientation of its functional groups is critical for its interaction with biological targets such as enzymes and receptors, which are themselves chiral.

The biological activity of amino acids and their derivatives is highly dependent on their stereochemistry. For example, a study on opioid peptides demonstrated that the stereochemistry of the alanine (B10760859) residue significantly influences the solid-state conformation and crystal packing of the peptides. nih.gov The peptide containing D-alanine, Tyr-(D-Ala)-Phe-Gly, which is an N-terminal sequence of the opioid peptide dermorphin, formed a single, well-defined crystal structure. In contrast, its biologically inactive analog with L-alanine, Tyr-(L-Ala)-Phe-Gly, formed at least three different crystal structures. nih.gov This suggests that the D-configuration may promote a specific intramolecular interaction (CH-π interaction) that preorganizes the peptide into a conformation favorable for binding to its receptor. nih.gov

In the context of pyridylalanines, the L- or D-configuration can dramatically alter biological function. For instance, in the development of LHRH antagonists, analogs containing D-3-pyridyl-alanine were found to be potent inhibitors of ovulation. researchgate.net This highlights that the D-isomer can be the more active form in certain therapeutic applications. The specific stereochemistry dictates how the molecule fits into a binding pocket, affecting the strength and type of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, which are essential for biological function.

Comparative Analysis with Isomeric and Analogous Pyridylalanines

The biological and chemical properties of this compound can be better understood through a comparative analysis with its isomers and other structurally related amino acids. These analogs, which include different positional isomers of pyridylalanine as well as compounds with different aromatic ring systems, provide valuable insights into the structure-activity relationships.

Isomeric Pyridylalanines: The isomers of pyridylalanine, namely 3-(3-pyridyl)-alanine and 3-(4-pyridyl)-L-alanine, differ in the position of the nitrogen atom in the pyridine ring. researchgate.netchemimpex.comnih.gov This seemingly small change has a significant impact on the electronic properties and biological activity of the molecule. For example, 3-(3-pyridyl)-D-alanine is a key component in the development of neuroprotective agents. chemimpex.com 3-(4-pyridyl)-L-alanine is also utilized in pharmaceutical research, particularly for developing drugs targeting neurological disorders. chemimpex.com The choice between the 2-, 3-, or 4-pyridyl isomer can be critical in drug design, as it influences receptor interaction and selectivity. researchgate.netresearchgate.net

Analogous Aromatic Alanines: Replacing the pyridine ring with other aromatic systems, such as quinoline, thiophene, or naphthalene, results in analogs with distinct properties.

3-(2-quinolyl)-DL-alanine: This analog contains a larger, bicyclic quinoline ring system. chemimpex.com It is used in pharmaceutical development, including cancer and neuropharmacology research, and as a building block in medicinal chemistry. chemimpex.com The quinoline moiety can influence the compound's ability to interact with biological systems, potentially targeting different enzymes or receptors than pyridylalanine. chemimpex.com

3-(2-thienyl)-DL-alanine: This compound features a five-membered thiophene ring containing a sulfur atom. scbt.com It acts as a phenylalanine antagonist. scbt.com The L-isomer has been incorporated into vasopressin analogs, resulting in compounds with altered potencies for oxytocic, vasodepressor, pressor, and antidiuretic activities. nih.gov

3-(2-naphthyl)-L-alanine: This analog contains a bicyclic naphthalene ring system and is used in drug design, particularly for neurological disorders and in the development of enzyme inhibitors and bioactive peptides. chemimpex.comguidechem.com

The table below provides a comparative overview of these analogs.

Interactive Data Table of Pyridylalanine Analogs

Compound Name Ring System Key Features and Applications
This compound Pyridine The subject of this article, used in peptide synthesis. sigmaaldrich.com
3-(3-pyridyl)-D-alanine Pyridine Used in the development of neuroprotective agents. chemimpex.com
3-(4-pyridyl)-L-alanine Pyridine Building block for pharmaceuticals targeting neurological disorders. chemimpex.com
3-(2-quinolyl)-DL-alanine Quinoline Used in cancer and neuropharmacology research. chemimpex.com
3-(2-thienyl)-DL-alanine Thiophene Phenylalanine antagonist; L-isomer used in vasopressin analogs. scbt.comnih.gov
3-(2-naphthyl)-L-alanine Naphthalene Used in drug design for neurological disorders and as a building block for bioactive peptides. chemimpex.comguidechem.com

This comparative analysis underscores the importance of the aromatic side chain in determining the biological activity of these non-proteinogenic amino acids. Each ring system imparts unique steric and electronic properties to the molecule, leading to a diverse range of pharmacological profiles.

Computational Modeling and Simulation of 3 2 Pyridyl L Alanine Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing researchers to observe the time-evolution of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms, MD provides a detailed view of conformational changes, solvent effects, and protein-ligand interactions. nih.govfau.de These simulations are driven by force fields, which are sets of parameters that define the potential energy of the system. nih.gov

Intramolecular proton transfer is a fundamental chemical reaction that can be critical to the function of enzymes and other biomolecules. MD simulations, particularly when combined with quantum mechanical methods, are adept at studying these processes. nih.gov For molecules containing a pyridyl group, such as 3-(2-Pyridyl)-L-alanine, the nitrogen atom can act as a proton acceptor, facilitating proton transfer events.

A study on the related compound 7-(2-pyridyl)-indole using hybrid QM/QM molecular dynamics provides a strong model for such investigations. nih.gov In that system, an ultrafast excited-state intramolecular proton transfer was observed to occur in approximately 80 femtoseconds. nih.gov The simulation revealed that the proton transfer was a barrierless process, strongly coupled to vibrational modes that modulate the distance between the proton donor and acceptor atoms. nih.gov Similar MD-based approaches could elucidate the proton transfer capabilities of this compound, determining the kinetics and mechanism of such events, which could be relevant to its role in enzymatic reactions. nih.gov

Simulation TargetMethodKey FindingTimescaleReference
Proton Transfer Hybrid QM/QM MDBarrierless proton transfer coupled to vibrational modes~80 fs nih.gov
Tautomerization QM/MM MDInvestigation of internal proton transfer equilibriumN/A nih.gov

The three-dimensional structure of a peptide or protein is intrinsically linked to its function. The incorporation of a non-standard amino acid like this compound can significantly influence the local and global conformation. MD simulations are widely used to explore the conformational landscape of peptides and proteins. fau.deresearchgate.net

Studies on short alanine-based peptides have shown that they predominantly adopt a polyproline II (PII) conformation in aqueous solutions. nih.gov MD simulations using various force fields can be compared with experimental data, such as NMR J-coupling constants, to validate their accuracy in reproducing these conformational preferences. nih.gov For this compound, the bulky and aromatic pyridyl side chain would introduce unique steric and electronic effects compared to the simple methyl group of alanine (B10760859). MD simulations can predict the preferred dihedral angles (phi, psi) of the this compound residue and analyze its impact on the secondary structure of a peptide chain. researchgate.netnih.gov

Furthermore, MD simulations provide dynamic insights into the process of a ligand binding to its protein target. easychair.orgnih.gov By simulating the protein-ligand complex over time, researchers can observe the stability of the binding pose, identify key interacting residues, and characterize the conformational changes that occur in both the protein and the ligand upon binding. easychair.orgrsc.org

Allostery is a process where the binding of a ligand at one site (the allosteric site) influences the activity at a distant site (the active or orthosteric site). nih.govnih.gov This regulation is crucial for controlling protein function. MD simulations are a powerful tool for uncovering the molecular mechanisms of allostery, which often involve subtle changes in protein dynamics and conformational ensembles. nih.govacs.org

Computational studies on enzymes in the aromatic amino acid biosynthesis pathway have successfully used MD simulations to understand allosteric regulation. nih.gov By comparing simulations of the protein in its apo (unbound), orthosteric-bound, and allosteric-bound states, it is possible to map the communication pathways through the protein structure that connect the allosteric and active sites. nih.govacs.org If this compound or a peptide containing it were to act as an allosteric modulator, MD simulations could reveal how its binding alters the protein's dynamic landscape, leading to a functional change. mdpi.com

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

For processes that involve changes in electronic structure, such as bond formation and breaking, a purely classical force field is insufficient. Hybrid QM/MM methods address this by treating a small, chemically active region of the system with quantum mechanics, while the larger environment (the rest of the protein and solvent) is treated with molecular mechanics. sissa.itmdpi.com This approach provides a balance between accuracy and computational cost, making it ideal for studying enzymatic reactions. biorxiv.orgunipa.it

The investigation of intramolecular proton transfer in 7-(2-pyridyl)-indole is a prime example where a hybrid QM/QM method, a variant of QM/MM, was applied. nih.gov In the context of an enzyme active site containing this compound, a QM/MM approach would be essential for studying catalytic steps. biorxiv.org For instance, in an alanine racemase or transaminase enzyme, the QM region would typically include the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, the this compound substrate, and the side chains of key catalytic residues. nih.gov QM/MM simulations can then be used to model the entire reaction pathway, identify transition states, and calculate activation energies. youtube.com

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. chemrevlett.comnih.gov It is a fundamental tool in structure-based drug design. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. mdpi.commdpi.com

For this compound, docking studies can be used to predict its binding mode to a target enzyme. The results can reveal key interactions, such as hydrogen bonds between the pyridyl nitrogen or the amino acid backbone and protein residues, as well as hydrophobic or aromatic interactions involving the pyridyl ring. nih.gov Docking simulations were used to understand the binding of 2-pyridylbenzimidazole derivatives to the CB1 cannabinoid receptor, highlighting the importance of a hydrogen bond involving the pyridine (B92270) ring for affinity. nih.gov Such studies can guide the design of more potent and selective inhibitors or substrates. chemrevlett.com

Free Energy Calculations of Enzymatic Processes

While docking can predict binding poses, calculating the binding free energy or the free energy profile of a reaction provides a more quantitative measure of a ligand's affinity or the energetic feasibility of a catalytic process. These calculations are computationally intensive and often build upon MD or QM/MM simulations. nih.gov

Methods like umbrella sampling or thermodynamic integration are used to compute the potential of mean force (PMF) along a chosen reaction coordinate. nih.govnih.gov For an enzymatic reaction involving this compound, the reaction coordinate could represent the distance of a proton being transferred or the change in bonding pattern during catalysis. The resulting free energy profile reveals the energy barriers (activation energies) of the reaction steps, as well as the relative stability of intermediates. nih.govnih.gov Such calculations are critical for a quantitative understanding of enzyme catalysis and for predicting how mutations or ligand modifications might affect reaction rates. researchgate.net


Semiempirical Force-Field Methods for Energetic Landscape Prediction

The prediction of the energetic landscape of this compound is crucial for understanding its conformational preferences and reactivity. Semiempirical force-field methods provide a computationally efficient approach to explore the potential energy surface of this non-standard amino acid. These methods utilize simplified quantum mechanical expressions and empirical parameters to calculate the energy of a molecule as a function of its geometry.

A systematic conformational search using a semiempirical force-field method would typically involve the following steps:

Definition of Rotatable Bonds: Identifying all the key dihedral angles that define the conformation of this compound.

Systematic Rotation: Stepwise rotation around each of these bonds to generate a wide range of possible conformations.

Energy Minimization: For each generated conformation, a geometry optimization is performed to find the nearest local energy minimum.

Identification of Low-Energy Conformers: The energies of all the minimized structures are compared to identify the most stable conformers.

The results of such a study would provide a detailed map of the low-energy regions of the conformational space, highlighting the most likely shapes the molecule will adopt. This information is invaluable for understanding its interaction with biological targets or its behavior in solution.

Dihedral AngleDescriptionExpected Influence on Conformation
φ (phi)C'-N-Cα-C'Defines the backbone conformation
ψ (psi)N-Cα-C'-NDefines the backbone conformation
χ1 (chi1)N-Cα-Cβ-CγDetermines the orientation of the pyridyl group relative to the backbone
χ2 (chi2)Cα-Cβ-Cγ-CδInfluences the planarity and interaction with the backbone

This table represents a conceptual framework for the application of semiempirical methods to this compound, based on general principles of conformational analysis of amino acids.

Molecular Modeling of Chelates

This compound is an excellent chelating agent due to the presence of three potential coordination sites: the nitrogen atom of the pyridine ring, the amino group, and the carboxylate group. This tridentate character allows it to form stable complexes with a variety of metal ions. Molecular modeling techniques are instrumental in elucidating the structure, stability, and electronic properties of these metal chelates.

Density Functional Theory (DFT) is a powerful quantum mechanical method frequently employed for the molecular modeling of metal complexes. DFT calculations can provide accurate predictions of:

Coordination Geometries: The preferred three-dimensional arrangement of the ligand around the central metal ion (e.g., octahedral, square planar).

Bond Lengths and Angles: Precise details of the coordination sphere.

Binding Energies: The strength of the interaction between this compound and the metal ion, which is indicative of the complex's stability.

Electronic Structure: The distribution of electrons within the complex, which governs its reactivity, spectroscopic, and magnetic properties.

Molecular mechanics and molecular dynamics (MD) simulations can also be used to study the behavior of these chelates in a condensed phase, such as in a solvent or within a biological system. These methods can provide insights into the dynamic nature of the complex, including conformational changes and interactions with the surrounding environment.

A typical molecular modeling study of a this compound chelate would involve:

Building the Initial Structure: Creating a starting geometry of the metal complex.

Geometry Optimization: Using DFT or another appropriate method to find the most stable structure.

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum and to predict vibrational spectra.

Analysis of Electronic Properties: Calculation of molecular orbitals, charge distribution, and other electronic descriptors.

The table below summarizes the expected coordination behavior of this compound with different metal ions, based on general principles of coordination chemistry and studies of similar ligands.

Metal IonExpected Coordination NumberCommon GeometriesPotential Bonding Interactions
Cu(II)4, 5, or 6Square planar, Square pyramidal, OctahedralStrong coordination with pyridyl N and amino N
Zn(II)4 or 6Tetrahedral, OctahedralFlexible coordination, often involving the carboxylate group
Ni(II)4 or 6Square planar, OctahedralStrong preference for N-donor ligands
Fe(III)6OctahedralStrong, hard acid-base interaction with N and O donors
Pd(II)4Square planarStrong covalent bonding with N donors
Pt(II)4Square planarSimilar to Pd(II), forms very stable complexes

This table provides a generalized overview of the potential chelation behavior of this compound with various metal ions, based on established principles of coordination chemistry.

Role of 3 2 Pyridyl L Alanine in Biosynthetic Pathways

Involvement in Natural Product Biosynthesis (e.g., Pyridomycin)

While 3-(2-Pyridyl)-L-alanine is a notable non-proteinogenic amino acid, it is its isomer, 3-(3-Pyridyl)-L-alanine, that is famously incorporated into the antimycobacterial agent, pyridomycin (B90888). nih.gov Pyridomycin is a unique 12-membered cyclodepsipeptide antibiotic produced by Streptomyces pyridomyceticus. nih.govresearchgate.net Its biosynthesis is a well-studied example of a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. nih.gov

The core structure of pyridomycin is assembled on a large multi-enzyme complex encoded by the pyridomycin biosynthetic gene cluster. nih.govresearchgate.net The NRPS module PyrE is responsible for recognizing and incorporating specific amino acid precursors. nih.gov It is predicted that the second module of PyrE (PyrE module 2) is responsible for the incorporation of 3-(3-pyridyl)-L-alanine into the growing peptide-polyketide chain. nih.govnih.gov The pyridyl moieties of pyridomycin are crucial for its inhibitory action against the InhA enoyl reductase of Mycobacterium tuberculosis. researchgate.netresearchgate.net

The biosynthesis of the pyridyl moiety itself (the pyridine (B92270) ring) has been shown to proceed through a pathway involving the enzyme PyrZ, a homolog of NadC. researchgate.net This enzyme catalyzes the formation of nicotinic acid (NA), a key precursor for the 3-(3-pyridyl)-L-alanine unit. researchgate.net

Table 1: Key Enzymes in the Pyridomycin Biosynthetic Pathway

Gene/Enzyme Type Proposed Function in Pyridomycin Biosynthesis
PyrA/PyrU NRPS Loading Module Activate and load the starter unit, 3-hydroxypicolinic acid (3-HPA) nih.govnih.gov.
PyrE NRPS A dimodule enzyme that sequentially incorporates L-threonine and 3-(3-pyridyl)-L-alanine nih.gov.
PyrF PKS A polyketide synthase module that incorporates a propionic acid-derived unit nih.govnih.gov.
PyrG NRPS A specialized NRPS module that activates and reduces α-keto-β-methylvaleric acid nih.gov.
Pyr2 Reductase A 3-oxoacyl-acyl-carrier protein reductase that catalyzes the reduction of a keto group to form a hydroxyl group on the pyridyl alanine (B10760859) moiety nih.govasm.org.
PyrZ NadC Homologue A multifunctional enzyme that generates nicotinic acid, a precursor for the pyridyl moiety researchgate.net.

Biosynthetic Precursors and Pathways of Substituted Alanines

The biosynthesis of heterocyclic and other β-substituted alanines in nature often utilizes common proteinogenic amino acids as a starting scaffold. researchgate.netacs.org In higher plants, many heterocyclic β-substituted alanines are synthesized from O-acetyl-L-serine (OAS) and a suitable heterocyclic precursor. researchgate.net This reaction is typically catalyzed by enzymes known as cysteine synthases or β-substituted alanine synthases. researchgate.net

While the specific biosynthetic pathway for this compound is not as extensively characterized as those for other substituted alanines, general principles of non-proteinogenic amino acid formation provide a likely framework. acs.orgwikipedia.org These pathways often involve enzymes that can exhibit substrate promiscuity, allowing them to act on analogs of their primary substrates. The formation of the alanine side chain is frequently derived from precursors of the central carbon metabolism, such as pyruvate (B1213749) or intermediates of the glycolytic pathway. agriculturejournals.cz For instance, L-alanine itself is commonly formed from pyruvic acid via a transamination reaction. agriculturejournals.cz

In the broader context of β-alanine biosynthesis in plants, several distinct pathways have been identified, starting from precursors such as spermine/spermidine, propionate (B1217596), uracil, and L-aspartate. frontiersin.orgnih.gov The propionate pathway, for example, involves the activation of propionate to propionyl-CoA, followed by a series of enzymatic steps to yield β-alanine. frontiersin.orgnih.gov Such pathways highlight the diverse strategies employed in nature to synthesize non-proteinogenic amino acids. frontiersin.org

Table 2: General Precursors for Substituted Alanines

Precursor Resulting Amino Acid Class Example Enzyme Class
O-acetyl-L-serine Heterocyclic β-substituted alanines Cysteine synthase / β-substituted alanine synthase researchgate.net
Pyruvic Acid α-amino acids (e.g., L-alanine) Alanine transaminase agriculturejournals.cz
L-aspartate β-alanine L-aspartate-α-decarboxylase frontiersin.org
Propionate β-alanine β-alanine aminotransferase frontiersin.orgnih.gov

Chemoenzymatic Production of Related Amino Acid Derivatives

The synthesis of enantiomerically pure non-canonical amino acids, including pyridylalanine isomers, is a significant challenge in organic chemistry. nih.govresearchgate.net Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical reactions, have emerged as powerful tools for producing these valuable compounds. nih.govresearchgate.net

One successful strategy for producing enantiopure pyridylalanines involves the enzymatic resolution of a racemic mixture of N-acetylated amino acid derivatives. researchgate.netresearchgate.net Enzymes such as α-chymotrypsin can selectively hydrolyze one enantiomer (typically the L-enantiomer) of the N-acetylated precursor, allowing for the separation of the N-acetyl-L-amino acid from the unreacted D-amino acid derivative. researchgate.netnih.gov This approach has been applied to the synthesis of 2-, 3-, and 4-pyridylalanine derivatives. researchgate.net

Another chemoenzymatic route begins with the chemical synthesis of a suitable precursor, such as a DL-arylamino acid ethyl ester, through methods like diethyl acetamidomalonate condensation. nih.gov This racemic mixture can then be enzymatically resolved to separate the D- and L-enantiomers. nih.gov The combination of biocatalysis with chemical transformations offers a synergistic approach to access novel amino acid structures that would be difficult to obtain through purely chemical means. nih.gov These methods are valuable for creating building blocks for peptide synthesis and drug discovery. researchgate.netresearchgate.net

Table 3: Mentioned Compounds

Compound Name
This compound
3-(3-Pyridyl)-L-alanine
Pyridomycin
L-alanine
β-alanine
L-aspartate
O-acetyl-L-serine
Pyruvic acid
Propionate
Nicotinic acid
3-hydroxypicolinic acid
α-keto-β-methylvaleric acid
L-threonine
Spermine
Spermidine
Uracil
α-chymotrypsin
N-acetyl-L-amino acid

Q & A

Q. What are the recommended methods for synthesizing 3-(2-Pyridyl)-L-alanine?

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) using protected derivatives. For example, Nα-Boc-3-(2-pyridyl)-L-alanine (CAS 71239-85-5) is a precursor used in SPPS to introduce the pyridyl moiety while protecting the amino group . Fmoc-protected variants (e.g., Fmoc-3-(2-Pyridyl)-L-alanine, CAS 185379-39-9) are also employed for automated peptide synthesis, enabling controlled incorporation into peptide chains . Methodologically, the Boc or Fmoc groups are cleaved under acidic or basic conditions, respectively, post-synthesis.

Q. How is the purity of this compound assessed in research settings?

Purity is commonly determined using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. For instance, commercial batches of this compound report >95% purity via HPLC . Researchers should validate purity using tandem mass spectrometry (LC-MS/MS) to confirm molecular weight (166.18 g/mol) and detect impurities .

Q. What are the solubility properties of this compound?

While solubility data is not explicitly provided in the literature, analogous pyridyl-modified amino acids (e.g., 3-(2-Naphthyl)-L-alanine) suggest limited aqueous solubility. A stepwise approach is recommended: test solubility in polar solvents (e.g., water, DMSO) under controlled pH (2–9) and use sonication or heating (≤50°C) to enhance dissolution .

Q. What storage conditions are optimal for this compound?

Long-term storage at -20°C in airtight, desiccated containers is advised to prevent degradation. Lyophilized forms are stable for >2 years under these conditions . For short-term use (≤1 month), store at 4°C with desiccant packs.

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound-containing peptides?

Bioactivity discrepancies may arise from stereochemical purity or solvent effects. For example, this compound’s pyridyl group can participate in π-π stacking or metal coordination, altering peptide conformation. To resolve contradictions:

  • Verify enantiomeric purity via chiral HPLC .
  • Use circular dichroism (CD) or NMR to confirm secondary structure integrity .
  • Replicate assays under standardized buffer conditions (e.g., PBS, pH 7.4) .

Q. What strategies optimize the incorporation of this compound into peptide chains during SPPS?

Key strategies include:

  • Using Nα-Fmoc-3-(2-Pyridyl)-L-alanine to prevent side-chain interactions during coupling .
  • Activating the carboxyl group with HBTU/HOBt in DMF for 1 hour at room temperature.
  • Extending coupling times to 2 hours for sterically hindered residues.
  • Monitoring coupling efficiency via Kaiser or chloranil tests .

Q. How does this compound enhance metalloprotein engineering?

The pyridyl group acts as a metal-binding ligand, enabling the design of metalloenzyme mimics. For example:

  • Incorporate the residue into zinc-finger motifs to study metal-dependent folding .
  • Use UV-Vis spectroscopy to monitor coordination with transition metals (e.g., Cu²⁺, Ni²⁺) at λ = 250–300 nm .

Q. What analytical techniques characterize this compound in complex matrices?

  • LC-MS/MS : Quantify trace amounts in biological samples using a Q-TOF mass spectrometer in positive ion mode (m/z 167.1 for [M+H]⁺) .
  • NMR : Assign peaks via ¹H (δ 8.5 ppm for pyridyl protons) and ¹³C NMR (δ 150 ppm for pyridyl carbons) .
  • X-ray crystallography : Resolve crystal structures to study metal-binding geometries .

Methodological Notes

  • Stereochemical Integrity : Always confirm the L-configuration via optical rotation ([α]²⁵_D = +12° to +15° in 1M HCl) .
  • Safety : Handle with nitrile gloves and PPE due to potential skin/eye irritation (GHS Category H313/H333) .

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